2-(4-Bromophenyl)ethene-1-sulfonyl chloride
Overview
Description
2-(4-Bromophenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6BrClO2S. It is a derivative of ethene with a bromophenyl group and a sulfonyl chloride group attached. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 4-bromostyrene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Bromostyrene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency, yield, and safety. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)ethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The double bond in the ethene moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Electrophilic Addition: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thioesters are formed.
Addition Products: Halogenated or hydrogenated derivatives of the original compound.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
2-(4-Bromophenyl)ethene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)ethene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The ethene moiety can participate in addition reactions with electrophiles, resulting in the formation of addition products. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which increases the electrophilicity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzenesulfonyl chloride: Similar structure but lacks the ethene moiety.
4-Bromophenylsulfonyl chloride: Similar structure but lacks the ethene moiety.
2-(4-Chlorophenyl)ethene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(4-Bromophenyl)ethene-1-sulfonyl chloride is unique due to the presence of both the bromophenyl and ethene moieties, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds.
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)ethenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQAKSRVIIUEV-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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